molecular formula C7H4BrF2NO3 B1395261 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene CAS No. 865886-84-6

1-Bromo-4-(difluoromethoxy)-2-nitrobenzene

Cat. No. B1395261
M. Wt: 268.01 g/mol
InChI Key: LSNTUFKHTNZVDL-UHFFFAOYSA-N
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Description

1-Bromo-4-(difluoromethoxy)-2-nitrobenzene is a chemical compound with the molecular formula C7H4BrF2O . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene involves a mixture of 1-bromo-4-(difluoromethoxy)benzene, 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane, Pd(dppf)Cl2.CH2Cl2, and KOAc in 1,4-Dioxane. The mixture is stirred at 90°C for 16 hours under N2 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene is represented by the InChI code 1S/C7H4BrF2O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H . The compound has a molecular weight of 223.01 Da .


Physical And Chemical Properties Analysis

1-Bromo-4-(difluoromethoxy)-2-nitrobenzene has a density of 1.6±0.1 g/cm3, a boiling point of 205.4±30.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.4±3.0 kJ/mol and a flash point of 92.6±8.8 °C . The compound has a refractive index of 1.492 .

Scientific Research Applications

  • Synthesis and Reactivity Studies:

    • Synthesis Intermediates: 1-Bromo-4-nitrobenzene compounds, similar to 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene, have been investigated as intermediates in the synthesis of various chemicals, including medicines like dofetilide used for treating arrhythmia, synthesized through reactions like the Williamson Reaction (Zhai Guang-xin, 2006).
    • Kinetic Studies in Synthesis: The preparation of compounds like 1-butoxy-4-nitrobenzene, using similar methods and reagents, has been enhanced by ultrasound-assisted conditions and multi-site phase-transfer catalysis, indicating potential methods for synthesizing 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene (Harikumar & Rajendran, 2014).
  • Electrochemical Properties:

    • Electrochemical Reactivity: Research on the radical anions of 1-bromo-4-nitrobenzene in ionic liquids like N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide reveals significant reactivity, which can be relevant for the electrochemical study of 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene (Ernst et al., 2013).
  • Applications in Material Science:

    • Polymer Solar Cells Improvement: A study incorporating 1-Bromo-4-Nitrobenzene into polymer solar cells' active layers showed improved device performance, suggesting potential uses of similar compounds like 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene in solar cell technology (Fu et al., 2015).
  • Analytical and Spectroscopic Applications:

    • Spectroscopic Analysis: The study of 1-Bromo-4-Nitrobenzene's anion radicals via electron paramagnetic resonance and voltammetry is relevant for understanding the spectroscopic properties of related compounds like 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene (Kitagawa et al., 1963).
  • Pharmacological Research:

    • Metabolism Studies: Studies on the metabolism of halonitrobenzenes in organisms like rabbits have shown the formation of mercapturic acids, which is significant for understanding the metabolic fate of similar compounds (Bray, James, & Thorpe, 1958).

Safety And Hazards

The compound is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO3/c8-5-2-1-4(14-7(9)10)3-6(5)11(12)13/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNTUFKHTNZVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696763
Record name 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(difluoromethoxy)-2-nitrobenzene

CAS RN

865886-84-6
Record name 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=865886-84-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-(difluoromethoxy)nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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